N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-ethoxybenzenesulfonamide
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Description
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O3S and its molecular weight is 417.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
One significant area of application involves the synthesis of compounds derived from the structural framework of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-ethoxybenzenesulfonamide and their evaluation for antitumor activities. Studies have demonstrated that derivatives of this compound exhibit potent antitumor activity against a variety of cancer cell lines, including human melanoma, ovarian cancer, breast cancer, and leukemia. Notably, certain derivatives have shown enhanced potency and reduced cardiotoxicity compared to their parent compounds, highlighting their potential as safer, more effective anticancer agents (Sami et al., 1996).
Enzyme Inhibitory Kinetics
Another critical application is in the context of enzyme inhibitory kinetics, where derivatives of this compound have been evaluated for their potential as therapeutic agents in disease models, such as Alzheimer’s disease. For instance, studies have synthesized new series of sulfonamides derived from this compound to explore their inhibitory effects on acetylcholinesterase, demonstrating significant activity that could pave the way for the development of novel treatments for neurodegenerative disorders (Abbasi et al., 2018).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of this compound has also been conducted. These compounds have been tested against various bacterial and fungal strains, showing significant antimicrobial activity. This indicates their potential application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Vanparia et al., 2010).
Metabolite Identification and Characterization
The identification and characterization of metabolites of this compound provide insights into its metabolic pathways, which is crucial for understanding its mechanism of action and potential toxicities. Such studies are essential for the development of safer drug candidates by identifying metabolites with decreased cytotoxicity and understanding their interactions with biological targets (Mayr et al., 1998).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S/c1-5-28-19-9-11-20(12-10-19)29(26,27)23-16-22(24(2)3)18-8-13-21-17(15-18)7-6-14-25(21)4/h8-13,15,22-23H,5-7,14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKWJGKMNKZMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.